molecular formula C40H42O12 B022482 5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate CAS No. 105201-55-6

5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate

Cat. No. B022482
M. Wt: 714.8 g/mol
InChI Key: MBTWPLWRPAVISC-UHFFFAOYSA-N
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Description

Gossypolone is a yellow phenolic substance present in various parts of cotton plants . It is also known as 6,6′,7,7′-Tetrahydroxy-5,5′-diisopropyl-3,3′-dimethyl- (2,2′-binaphthalene)-1,1′,4,4′-tetraone-8,8′-dicarboxyaldehyde .


Molecular Structure Analysis

The molecular structure of Gossypolone is complex, with multiple hydroxy, carboxy, and methyl groups attached to a binaphthalene core .


Chemical Reactions Analysis

Gossypolone has been studied for its effects on various biological systems. For example, it has been found to act as an antimotile agent on human spermatozoa and a suppressor of progesterone synthesis on bovine luteal cells .


Physical And Chemical Properties Analysis

Gossypolone is soluble in most organic solvents and imparts a bright yellow color to cottonseed products . It has a melting point of 184°C when crystallized from ether, 199°C when crystallized from chloroform, and 214°C when petroleum ether is used .

Scientific Research Applications

  • Antimitotic Activity : Gossypol and gossypolone, related compounds, demonstrate antimitotic activity, suggesting potential in evaluating agents for cancer treatment (Badria et al., 2001).

  • Chemical Research Applications : The optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate, a similar compound, is valuable for chemical research applications (Ohta et al., 1993).

  • Chiral Inducer in Catalysis : The compound BINAPO, a related binaphthalene derivative, acts as an effective chiral inducer in the Pd-catalyzed asymmetric hydrosilylation of styrene (Gladiali et al., 1998).

  • Effects on Cell Proliferation and Mitochondrial Function : SP562 and SP564, compounds closely related to gossypol, adversely affect cell proliferation and mitochondrial function (Tanphaichitr & Fitzgerald, 1989).

  • Immunodepressive Action : The compound shows immunodepressive action and is found in plants of the mallow family (Aripov et al., 1983).

  • Inhibitory Effects on Human Sperm Motility : SP564, a gossypol Schiff's base, significantly inhibits human sperm motility (Tanphaichitr et al., 1989).

  • Use in Asymmetric Synthesis : Enantiopure binaphthalene derivatives are useful in asymmetric synthesis, particularly for enantiomeric purification (Balaraman & Swamy, 2007).

  • Fluorescence Polymer Sensors : Binaphthalene-based polymer sensors can visually detect fluoride ions through a bright yellow fluorescence color change (Li et al., 2014).

properties

IUPAC Name

[3,8-diacetyloxy-6-methyl-4-propan-2-yl-7-(1,6,7-triacetyloxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalen-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42O12/c1-17(2)33-27-13-19(5)35(37(49-23(9)43)29(27)15-31(47-21(7)41)39(33)51-25(11)45)36-20(6)14-28-30(38(36)50-24(10)44)16-32(48-22(8)42)40(52-26(12)46)34(28)18(3)4/h13-18H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTWPLWRPAVISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303633
Record name 5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate

CAS RN

105201-55-6
Record name 5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apogossypol hexaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate
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5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate
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5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate
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5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate
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5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate
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5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate

Citations

For This Compound
1
Citations
W Wang, Y Lu, J Ge, N Liu - ACS omega, 2022 - ACS Publications
A practical and scalable route for the synthesis of 1,1′-dideoxygossypol from natural polyphenol product gossypol is described. The key step is the successful regioselective …
Number of citations: 5 pubs.acs.org

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